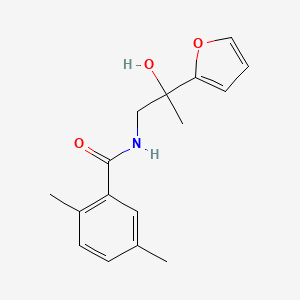

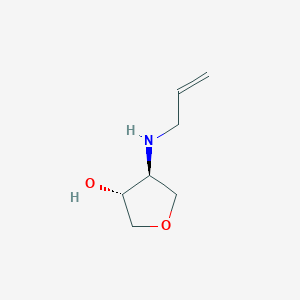

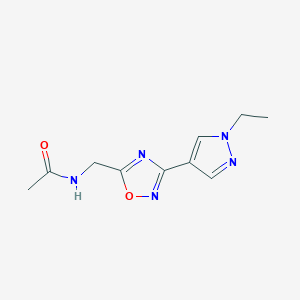

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, also known as Raltegravir, is an antiretroviral drug that is used to treat HIV-1 infections. It belongs to the class of integrase inhibitors, which work by blocking the integration of viral DNA into the host cell's DNA. Raltegravir was first approved by the US FDA in 2007 and has since become an important component of HIV treatment regimens.

Aplicaciones Científicas De Investigación

Electrophile-Induced Cyclizations

Silyl-substituted 4-alken-1-ols, including structures similar to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, cyclize in the presence of electrophilic reagents to give substituted tetrahydrofurans. The silyl group's position and nature significantly influence the efficiency and stereocontrol of the cyclization process, favoring the formation of trans isomers or exerting a high degree of stereocontrol for 2,3-trans-disubstituted tetrahydrofurans (Adiwidjaja et al., 1995).

Ligand for Asymmetric Hydrogenation

A chiral bisphosphine derived from tartaric acid esters, structurally related to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, was synthesized and applied in asymmetric hydrogenation of acrylic acids using rhodium(I) complexes, achieving high enantiomeric excesses. This demonstrates the compound's potential application in stereoselective synthesis processes (Terfort, 1992).

Synthesis of N-Benzoyl-3-Alkylamino-3-phenylalanine Amides

The reductive ring cleavage of certain pyrazolidinones, similar in structure to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, with Raney-nickel alloy, leads to the synthesis of N-benzoyl-3-alkylamino-3-phenylalanine amides, showcasing the compound's relevance in the synthesis of complex amino acid derivatives (Zupančič et al., 1999).

Synthesis of Tetrahydrofuran Precursors

The exploitation of a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, precursors for biologically active compounds, demonstrates the compound's utility in creating synthons for drugs, flavors, and agrochemicals through environmentally friendly processes (Brenna et al., 2017).

Synthesis and Application in Natural Product Analogs

The compound has been used in stereoselective intramolecular allylation processes for the synthesis of natural product analogs, such as in the confirmation of the relative stereochemistry of natural products like aureonitol, demonstrating its application in the total synthesis and structural elucidation of complex organic molecules (Jervis & Cox, 2008).

Propiedades

IUPAC Name |

(3R,4S)-4-(prop-2-enylamino)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-8-6-4-10-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVLRDHTNLKIB-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@H]1COC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)

![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)

![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)

![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)

![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)